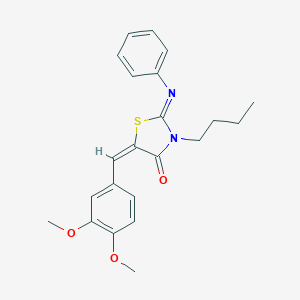![molecular formula C17H20ClNO B298948 N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNC is a bicyclic nonene compound that has a unique structure and interesting properties, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is not fully understood, but it is believed to interact with specific targets in cells and tissues. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to form stable self-assembled monolayers by interacting with specific functional groups on surfaces.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to have various biochemical and physiological effects, depending on the application. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to form stable monolayers on surfaces. In catalysis, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to catalyze various reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has several advantages for lab experiments, such as its unique structure, stability, and potential for various applications. However, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide also has limitations such as its complex synthesis process, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide research, such as investigating its potential use in drug delivery systems, exploring its catalytic properties in various reactions, and studying its interactions with specific targets in cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is through the reaction of 3-chloro-4-methylphenylamine with bicyclo[6.1.0]non-4-ene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been extensively studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its antitumor and anti-inflammatory properties. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been studied for its ability to form self-assembled monolayers and its potential use in electronic devices. In catalysis, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its ability to catalyze various reactions such as the Diels-Alder reaction.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
(4Z)-N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
InChI |
InChI=1S/C17H20ClNO/c1-11-8-9-12(10-15(11)18)19-17(20)16-13-6-4-2-3-5-7-14(13)16/h2-3,8-10,13-14,16H,4-7H2,1H3,(H,19,20)/b3-2- |
Clave InChI |
CJWFIZGMZALGLI-IHWYPQMZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CC/C=C\CC3)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCC3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)

![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)




![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)